~12‑Fold Higher Lipophilicity (LogP) vs. Methyl 4-fluoro-2-methoxybenzoate
The isopropoxy group confers substantially greater lipophilicity than the methoxy analog, as quantified by predicted LogP values [1]. A LogP difference of ~1.1 units corresponds to a ~12‑fold increase in octanol‑water partition coefficient, which can enhance membrane permeability and blood‑brain barrier penetration while also affecting solubility and metabolic stability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.735 (fluorochem predicted) |
| Comparator Or Baseline | Methyl 4-fluoro-2-methoxybenzoate: 1.62 (molbase predicted) |
| Quantified Difference | ΔLogP ≈ +1.1 (≈12‑fold higher partition coefficient) |
| Conditions | Predicted octanol‑water partition coefficient using standard computational methods |
Why This Matters
Procurement of the isopropoxy variant is essential for medicinal chemistry programs requiring higher lipophilicity to optimize target engagement or CNS exposure, as substitution with the methoxy analog would significantly alter compound permeability and off‑target profile.
- [1] Molbase. (n.d.). Methyl 4-fluoro-2-methoxybenzoate. CAS 204707-42-6. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
